Sodium 11-mercaptoundecane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 11-mercaptoundecane-1-sulfonate is a chemical compound with the molecular formula C11H25NaO3S2 and a molecular weight of 292.43 g/mol . It is known for its unique structure, which includes a sulfonate group and a mercapto group attached to an undecane chain. This compound is widely used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 11-mercaptoundecane-1-sulfonate typically involves the reaction of 11-bromoundecane with sodium sulfite and sodium thiolate under controlled conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the sulfonate and mercapto groups.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the purification of the final product through recrystallization or distillation to ensure high purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the mercapto group is oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols, which are useful intermediates in various chemical processes.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, and other polar solvents.
Major Products Formed:
Disulfides: Formed through oxidation of the mercapto group.
Thiols: Formed through reduction reactions.
Substituted Sulfonates: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Sodium 11-mercaptoundecane-1-sulfonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sodium 11-mercaptoundecane-1-sulfonate involves its interaction with various molecular targets. In antiviral applications, the compound can disrupt the viral envelope, preventing the virus from entering host cells . The sulfonate group interacts with viral surface proteins, while the mercapto group can form disulfide bonds, further inhibiting viral activity .
Vergleich Mit ähnlichen Verbindungen
Sodium 1-decanesulfonate: Similar structure but lacks the mercapto group.
Sodium 1-dodecanesulfonate: Similar structure with a longer carbon chain.
Sodium 11-mercaptoundecanoate: Similar structure but with a carboxylate group instead of a sulfonate group.
Uniqueness: Sodium 11-mercaptoundecane-1-sulfonate is unique due to the presence of both the sulfonate and mercapto groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to form stable complexes with metals and its amphiphilic nature make it particularly valuable in research and industrial applications .
Eigenschaften
Molekularformel |
C11H23NaO3S2 |
---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
sodium;11-sulfanylundecane-1-sulfonate |
InChI |
InChI=1S/C11H24O3S2.Na/c12-16(13,14)11-9-7-5-3-1-2-4-6-8-10-15;/h15H,1-11H2,(H,12,13,14);/q;+1/p-1 |
InChI-Schlüssel |
UOSBKWQCFJUWDH-UHFFFAOYSA-M |
Kanonische SMILES |
C(CCCCCS)CCCCCS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.